4-Bromo-5-isobutoxy-2-nitroaniline
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Overview
Description
“4-Bromo-5-isobutoxy-2-nitroaniline” is a chemical compound with the CAS Number: 1255574-43-6 . It has a molecular weight of 289.13 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of a similar compound, 4-bromo-2-nitroaniline, involves a multistep process . Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13BrN2O3/c1-6(2)5-16-10-4-8(12)9(13(14)15)3-7(10)11/h3-4,6H,5,12H2,1-2H3 . The average mass is 289.126 Da and the monoisotopic mass is 288.010956 Da .Physical and Chemical Properties Analysis
The solubility of a similar compound, 2-Bromo-5-nitroaniline, in water is 0.39 g/L at 25 C .Scientific Research Applications
Green Synthesis and Urease Inhibitory Activity
A study by Zulfiqar et al. (2020) highlights the synthesis of a Schiff base compound through a green mechanochemical method, which involves 4-bromo-2-nitroaniline. The compound demonstrated significant urease inhibitory activity, suggesting potential applications in medicine and agriculture as a urease inhibitor. This synthesis method stands out for its environmental friendliness and efficiency, opening new avenues for the development of urease inhibitors based on 4-bromo-2-nitroaniline derivatives (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).
Phase Equilibria and Crystallization Studies
Research conducted by Reddi et al. (2012) delved into the phase diagram of urea–4-bromo-2-nitroaniline systems, uncovering a significant miscibility gap alongside a eutectic and a monotectic formation. This study provides crucial insights into the crystallization and thermal behavior of 4-bromo-2-nitroaniline in combination with urea, suggesting its utility in studying nonmetal–nonmetal systems and their phase equilibria (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).
Safety and Hazards
The safety data sheet for a similar compound, 4-Nitroaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Properties
IUPAC Name |
4-bromo-5-(2-methylpropoxy)-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-6(2)5-16-10-4-8(12)9(13(14)15)3-7(10)11/h3-4,6H,5,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGXHKAMMVBZGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681493 |
Source
|
Record name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-43-6 |
Source
|
Record name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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